molecular formula C9H16O3S B6187653 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione CAS No. 28898-50-2

2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione

Cat. No.: B6187653
CAS No.: 28898-50-2
M. Wt: 204.29 g/mol
InChI Key: SYCJDLSRWOPXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-1lambda6-thiane-1,1,4-trione is a high-value synthetic intermediate characterized by a thiopyran ring core where the sulfur atom is in a sulfone (lambda6) state, contributing to its electronic properties . The molecule features a ketone group at the 4-position, making it a versatile building block for further functionalization, while the four methyl groups at the 2 and 6 positions impose significant steric hindrance, a feature known to enhance the rigidity and thermal stability of resulting compounds . Compounds with the 1,1-dioxo-thiopyran-4-one scaffold are of significant interest in medicinal chemistry and materials science . In research, this structural motif is explored for the development of novel polymers and macrocyclic compounds, where the sterically hindered and rigid backbone can lead to materials with high glass transition temperatures and improved mechanical properties . The electron-withdrawing sulfone group and the ketone functionality make this compound a potential precursor in coordination chemistry for synthesizing metal-organic frameworks (MOFs) or catalysts . As a ketone derivative, it can undergo typical reactions such as nucleophilic additions and reductions, and the sulfone group can participate in further chemical transformations . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper personal protective equipment should be worn during handling, and it should be stored in a cool, dry, and dark environment in a sealed container .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28898-50-2

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1,1-dioxothian-4-one

InChI

InChI=1S/C9H16O3S/c1-8(2)5-7(10)6-9(3,4)13(8,11)12/h5-6H2,1-4H3

InChI Key

SYCJDLSRWOPXHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(S1(=O)=O)(C)C)C

Purity

95

Origin of Product

United States

Theoretical and Computational Investigations of 2,2,6,6 Tetramethyl 1λ⁶ Thiane 1,1,4 Trione

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to understand the intricate electronic environment of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione. These methods provide a quantitative description of electron distribution and orbital interactions, which are fundamental to the molecule's reactivity and physical properties.

Delocalization and Orbital Interactions within the Ring System

The electronic structure of the thiane (B73995) ring is significantly influenced by the presence of both a sulfone group (SO₂) and a carbonyl group (C=O). The sulfone group, with its highly electronegative oxygen atoms, acts as a strong electron-withdrawing group. This inductive effect leads to a polarization of the sigma bonds within the ring, drawing electron density away from the carbon atoms.

Furthermore, hyperconjugative interactions play a crucial role. rsc.org The σ bonds of the C-S and C-C framework can interact with the π* orbitals of the carbonyl group. This interaction, a form of electron delocalization, results in a stabilization of the molecule and can influence the bond lengths and vibrational frequencies of the involved functional groups. Specifically, the interaction between the sulfur atom and the carbonyl group can be described as a charge transfer phenomenon, which has been observed in other α-sulphur-substituted cycloalkanones. rsc.org

Charge Distribution and Electrostatic Potentials

The charge distribution in 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione is highly non-uniform, a direct consequence of the varied electronegativity of the constituent atoms. The oxygen atoms of the sulfone and carbonyl groups bear a significant partial negative charge, while the sulfur and the carbonyl carbon atoms are correspondingly electron-deficient, exhibiting a partial positive charge.

The gem-dimethyl groups, while primarily considered for their steric bulk, also contribute to the electronic environment through inductive effects, albeit to a lesser extent than the sulfone and carbonyl moieties. This charge distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of electron richness and deficiency. These maps are invaluable for predicting how the molecule will interact with other polar molecules and in non-covalent interactions.

Atomic CenterCalculated Partial Charge (a.u.)
S(1)+1.25
O(1) of SO₂-0.65
O(1') of SO₂-0.65
C(2)+0.10
C(3)-0.15
C(4)+0.55
O(4) of C=O-0.50
C(5)-0.15
C(6)+0.10
C(Me at C2)-0.05
C(Me at C6)-0.05

Note: These values are hypothetical and representative of what would be expected from a quantum chemical calculation.

Conformational Analysis and Molecular Dynamics Simulations

The six-membered thiane ring is not planar and, much like cyclohexane (B81311), adopts a variety of puckered conformations to alleviate ring strain. wikipedia.org The presence of bulky substituents and polar functional groups introduces a complex interplay of steric and electronic effects that govern the conformational landscape of the molecule.

Ring Puckering and Inversion Barriers

The most stable conformation for a six-membered ring is typically a chair conformation. fiveable.me For 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione, several chair and boat conformations are possible. The chair conformation minimizes torsional strain by ensuring all substituents on adjacent carbons are staggered. wikipedia.org The molecule can undergo a "ring flip," interconverting between two chair conformations. fiveable.me

The energy barrier for this inversion is a critical parameter. In substituted cyclohexanes, these barriers are influenced by the nature of the substituents. researchgate.net For the title compound, the bulky gem-dimethyl groups and the polar sulfone and carbonyl groups are expected to significantly influence this barrier. Molecular dynamics simulations can provide insights into the dynamic nature of these conformational changes. nih.govresearchgate.net

Steric Effects of Gem-Dimethyl Substituents on Ring Conformation

The gem-dimethyl groups at the C2 and C6 positions introduce significant steric hindrance. researchgate.net This "gem-dimethyl effect" can have a profound impact on the conformational preferences of the ring. nih.govnih.gov In a chair conformation, one methyl group of each pair will be in an axial position, while the other will be equatorial. The axial methyl groups will experience 1,3-diaxial interactions with other axial substituents, which can be energetically unfavorable. wikipedia.orgfiveable.me

This steric strain can lead to a distortion of the ideal chair conformation or favor alternative conformations, such as a twist-boat, where these unfavorable interactions are minimized. wikipedia.org The bulkiness of the tert-butyl group, which is structurally analogous to a gem-dimethyl group in terms of steric demand, is known to "lock" cyclohexane rings into a specific conformation. fiveable.me A similar, though less extreme, effect can be anticipated here.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair 10.00C6-S1-C2-C3: 55.2
Chair 23.5C6-S1-C2-C3: -54.8
Twist-Boat2.8S1-C2-C3-C4: 30.1
Boat5.9S1-C2-C3-C4: 0.5

Note: These values are hypothetical and representative of what would be expected from a computational study.

Influence of Sulfone and Carbonyl Groups on Conformational Preferences

The sulfone and carbonyl groups introduce significant dipole moments into the molecule. The alignment of these dipoles can influence the relative stability of different conformations. Dipole-dipole interactions can either be stabilizing or destabilizing depending on their relative orientation in space.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights into their structure, bonding, and electronic nature. For a novel compound like 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione, where experimental data may be scarce, theoretical calculations are invaluable. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods for predicting vibrational, nuclear magnetic resonance, and electronic spectra.

Vibrational Mode Assignments through DFT Calculations

DFT calculations are a cornerstone of computational chemistry for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies and their corresponding normal modes can be determined. These calculations can aid in the interpretation of experimental spectra by providing a theoretical basis for the assignment of observed vibrational bands to specific molecular motions.

A typical DFT calculation for vibrational analysis involves optimizing the molecular geometry to a minimum energy structure. Following optimization, a frequency calculation is performed at the same level of theory. The results provide a list of vibrational frequencies and their intensities. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical method.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Intensity (km/mol) Vibrational Assignment
3015 2955 55.4 C-H stretch (methyl)
2980 2920 45.2 C-H stretch (methyl)
1750 1715 190.8 C=O stretch (ketone)
1350 1323 85.1 S=O stretch (sulfone)
1180 1156 95.6 S=O stretch (sulfone)
1450 1421 30.7 C-H bend (methyl)
950 931 25.3 C-C stretch

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Chemical Shift Predictions for Nuclear Magnetic Resonance Spectroscopy

Theoretical calculations, particularly using DFT, have become a reliable method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. d-nb.info The accuracy of these predictions can be high, often with deviations of less than 1-2 ppm for ¹³C NMR. d-nb.info The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding to that of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The choice of the DFT functional and basis set is crucial for obtaining accurate results. d-nb.info Furthermore, for flexible molecules, it is important to consider the Boltzmann-weighted average of chemical shifts over multiple low-energy conformations to obtain a representative theoretical spectrum. chemrxiv.org

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C=O 205.2 -
C(CH₃)₂ 65.8 -
CH₂ 48.1 2.85

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Electronic Transition Predictions via UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgmdpi.comnih.govcnr.it This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths are related to the intensity of the absorption bands. mdpi.com

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set, as well as the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov Analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of the excitations, such as n → π* or π → π* transitions. rsc.org

Table 3: Hypothetical Predicted Electronic Transitions for 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione

Transition Excitation Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 310 0.005 n → π*
S₀ → S₂ 245 0.120 π → π*

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Advanced Synthetic Methodologies for 2,2,6,6 Tetramethyl 1λ⁶ Thiane 1,1,4 Trione and Its Analogues

Strategies for Thiane (B73995) Ring Formation with Gem-Dimethyl Stereocontrol

Cyclization Reactions utilizing Sulfur-containing Precursors

The formation of the six-membered thiane ring is often accomplished through the reaction of a suitable acyclic precursor with a sulfur-donating reagent. A plausible and economically viable strategy is analogous to the industrial synthesis of 2,2,6,6-tetramethyl-4-piperidone, where acetone (B3395972) and ammonia (B1221849) are condensed to form the heterocyclic ring. ucsb.edusciencemadness.orgpatsnap.comgoogle.com In the case of the thiane analogue, phorone (diisopropylidene acetone), which is itself derived from the self-condensation of acetone, can serve as a key starting material. sciencemadness.orgsciencemadness.org

The reaction of phorone with a nucleophilic sulfur source, such as sodium sulfide (B99878), can lead to the formation of the desired 2,2,6,6-tetramethylthiane-4-one ring. This cyclocondensation reaction takes advantage of the electrophilic nature of the β-carbons of the α,β-unsaturated ketone moieties in phorone and the nucleophilicity of the sulfide ion.

ReactantsSulfur SourceProductReference
PhoroneSodium Sulfide (Na₂S)2,2,6,6-tetramethylthiane-4-one organic-chemistry.orgorgsyn.org
1,5-Dihalopentan-3-oneSodium Sulfide (Na₂S)Thiane-4-one nih.govbeilstein-journals.org

An alternative approach involves the use of 1,5-dihalo- or 1,5-ditosyl-pentan-3-one derivatives, which can undergo intramolecular cyclization upon treatment with a sulfur nucleophile. nih.gov However, the synthesis of such precursors with the requisite gem-dimethyl substitution pattern can be more complex.

Enantioselective and Diastereoselective Synthetic Approaches

The introduction of chirality into the thiane ring can be achieved through various stereocontrolled synthetic strategies. While the parent 2,2,6,6-tetramethylthiane-4-one is achiral, the synthesis of its substituted analogues often requires precise control over the stereochemistry.

Diastereoselective approaches often rely on substrate control, where existing stereocenters in the acyclic precursor guide the formation of new stereocenters during the cyclization process. For instance, the cyclization of a chiral, non-racemic 1,5-difunctionalized pentane (B18724) derivative can lead to the formation of a specific diastereomer of the substituted thiane. nih.govbeilstein-journals.org

Enantioselective methods for the synthesis of chiral sulfur heterocycles are an active area of research. nsf.govnih.govuva.es These methods often employ chiral catalysts to induce asymmetry in the ring-forming step. For example, chiral Brønsted acids have been utilized in the asymmetric desymmetrization of oxetanes to produce chiral tetrahydrothiophenes. nsf.gov While direct application to the tetramethylthiane system has not been extensively reported, these approaches provide a conceptual framework for the development of enantioselective syntheses of thiane derivatives. figshare.comresearchgate.netnih.gov

Oxidative Transformations for 1λ⁶-Sulfone Formation

The conversion of the thiane sulfur atom to the sulfone (1λ⁶-thiane-1,1-dione) is a critical step in the synthesis of the target molecule. This oxidation significantly alters the electronic properties and geometry of the heterocyclic ring.

Regioselective Oxidation at the Sulfur Atom

The oxidation of the sulfide to a sulfone must be performed with high regioselectivity to avoid unwanted side reactions, such as oxidation of the ketone functionality. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). nih.govresearchgate.netwikipedia.org

The oxidation proceeds in a stepwise manner, first forming the sulfoxide (B87167) and then the sulfone. wikipedia.org Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to ensure complete oxidation to the sulfone without over-oxidation or degradation of the starting material. researchgate.net

SubstrateOxidizing AgentProductReference
ThioetherHydrogen Peroxide (H₂O₂)Sulfone organic-chemistry.orgresearchgate.net
Thioetherm-CPBASulfone researchgate.net
ThioetherPotassium Permanganate (KMnO₄)Sulfone nih.gov

Installation and Manipulation of the Ketone Functionality at Position 4

The ketone group at the 4-position of the thiane ring is a key functional handle that can be introduced either during the ring formation or by oxidation of a precursor alcohol.

If the cyclization reaction yields 2,2,6,6-tetramethylthiane-4-ol, a subsequent oxidation step is required to generate the corresponding ketone. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation, to avoid over-oxidation or side reactions.

Alternatively, direct installation of the ketone can be achieved through cyclization of an appropriately functionalized acyclic precursor, as is the case with the reaction of phorone and sodium sulfide. Once the 4-keto functionality is in place, it can be further manipulated. For instance, α-functionalization of the ketone can be achieved by forming the enolate and reacting it with an appropriate electrophile. This allows for the introduction of additional substituents at the C3 and C5 positions of the thiane ring, providing access to a wider range of analogues.

Cascade and Multicomponent Reactions for Scaffold Assembly

A hypothetical multicomponent approach to the 2,2,6,6-tetramethylthiane skeleton could involve the condensation of a sulfur source, such as sodium sulfide, with a suitable diketone and a source of the gem-dimethyl groups. For instance, a one-pot reaction of a bis-enone with a sulfur nucleophile could initiate a cascade of Michael additions to form the heterocyclic ring. The incorporation of sterically demanding gem-dimethyl groups at the 2- and 6-positions presents a synthetic challenge that could potentially be addressed through the use of precursors already containing these moieties.

Multicomponent reactions have proven effective in the synthesis of various sulfur-containing heterocycles. nih.gov For example, the synthesis of highly substituted thiazines has been achieved through MCRs, demonstrating the feasibility of assembling complex sulfur heterocycles in a convergent manner. A plausible, though currently theoretical, MCR for a precursor to the target molecule could involve the reaction of a β-dicarbonyl compound, an aldehyde, and a sulfur-containing dienophile in a domino sequence.

The following table illustrates representative yields from multicomponent reactions for the synthesis of various heterocyclic scaffolds, highlighting the potential efficiency of such methods.

EntryReactant AReactant BReactant CCatalystProduct TypeYield (%)
1AldehydeAmineIsocyanide-α-acylaminoamide70-95
2β-ketoesterAldehydeUreaAcidicDihydropyrimidinone80-95
3AlkyneOrganohalideAlkylboranePalladiumTetrasubstituted alkeneHigh
4AldehydeMalononitrileThiophenolBaseSubstituted pyridineGood

This table presents generalized data for well-established multicomponent reactions to illustrate typical efficiencies and is not specific to the synthesis of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione.

Cascade reactions involving sulfur ylides have also emerged as a valuable strategy for the construction of heterocyclic systems. nih.gov A potential cascade pathway to a related thiane derivative could be initiated by the reaction of a sulfur ylide with an α,β-unsaturated dicarbonyl compound, leading to a sequence of conjugate addition and intramolecular cyclization to furnish the six-membered ring.

Green Chemistry Approaches in 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical and fine chemical synthesis to minimize environmental impact. jddhs.commdpi.com These principles focus on the use of renewable feedstocks, reduction of waste, and the use of safer solvents and reaction conditions. jddhs.com The application of green chemistry to the synthesis of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione would address several aspects of its production, from the choice of starting materials to the final purification steps.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. unibe.ch For instance, microwave-assisted organic synthesis (MAOS) has been successfully applied to a variety of reactions, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating. The oxidation steps to form the sulfone and the dione (B5365651) functionalities in the target molecule could potentially be rendered more efficient and selective under microwave conditions.

Solvent selection is a critical component of green chemistry. The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, can dramatically reduce the environmental footprint of a synthetic process. unibe.ch Furthermore, performing reactions under solvent-free conditions, where possible, represents an ideal scenario from a green chemistry perspective.

Catalysis plays a pivotal role in green synthetic strategies. The use of highly efficient and recyclable catalysts, including biocatalysts (enzymes) and heterogeneous catalysts, can lead to more sustainable processes. mdpi.com For the synthesis of the target thiane, a recyclable solid acid or base catalyst could be employed for condensation reactions, simplifying purification and minimizing waste. Biocatalytic approaches, while not yet reported for this specific molecule, offer the potential for highly selective transformations under mild conditions.

The following table summarizes key green chemistry approaches and their potential application in the synthesis of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione.

Green Chemistry PrincipleApplication in Synthesis of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trionePotential Benefits
Use of Alternative Energy SourcesMicrowave-assisted oxidation and cyclization steps.Reduced reaction times, improved yields, lower energy consumption.
Use of Greener SolventsEmploying water, ethanol, or 2-methyltetrahydrofuran (B130290) as reaction media.Reduced toxicity and environmental impact, improved safety.
CatalysisUse of recyclable solid acid/base catalysts or biocatalysts for ring formation.Minimized waste, simplified product purification, potential for high selectivity.
Atom EconomyDesigning synthetic routes, such as MCRs, that maximize the incorporation of starting material atoms into the final product.Reduced waste, increased efficiency.

By integrating these advanced synthetic methodologies, the production of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione and its analogues can be envisioned to be more efficient, cost-effective, and environmentally responsible.

Reactivity and Reaction Mechanisms of 2,2,6,6 Tetramethyl 1λ⁶ Thiane 1,1,4 Trione

Nucleophilic and Electrophilic Reactivity of the Carbonyl Group

The carbonyl group at the C-4 position is a primary site for both nucleophilic addition and reactions at the adjacent α-carbons. However, its reactivity is significantly modulated by the steric bulk of the four methyl groups located at the C-2 and C-6 positions.

Condensation Reactions and Imino/Enamine Formation

The formation of imines (Schiff bases) or enamines from ketones typically involves the acid-catalyzed addition of a primary or secondary amine, respectively, followed by the elimination of water. lumenlearning.comlibretexts.org For 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione, the electrophilic carbonyl carbon is sterically shielded by the four flanking methyl groups. This steric hindrance is known to make the formation of the requisite tetrahedral intermediate difficult, thereby slowing down or preventing reactions with nucleophiles, especially bulky ones. nih.gov

Standard condensation reactions, such as the aldol (B89426) condensation, would also be challenging. youtube.com While the ketone possesses enolizable protons (discussed in 4.1.2), the subsequent nucleophilic attack by the enolate on another molecule of the ketone would be sterically impeded. sketchy.com

To achieve these transformations, more forcing conditions or specialized reagents would likely be necessary. For instance, imine formation from highly hindered ketones often requires powerful desiccants like titanium tetrachloride (TiCl₄) or tetraethoxysilane to drive the equilibrium towards the product by removing water. rsc.orgresearchgate.net

Reaction TypeUnhindered Ketone (e.g., Cyclohexanone)Hindered Ketone (Predicted for Target Compound)Rationale for Difference
Imine Formation Mild acid catalyst (e.g., p-TsOH), reflux with azeotropic water removal. researchgate.netStrong Lewis acid catalyst (e.g., TiCl₄), potent dehydrating agent required. rsc.orgresearchgate.netSteric hindrance impedes nucleophilic attack by the amine and formation of the tetrahedral intermediate.
Aldol Condensation Base-catalyzed (e.g., NaOH, LDA) at or below room temperature. youtube.comlibretexts.orgReaction is highly disfavored due to steric clash in the addition step. May require high pressure or specialized catalysts.Severe steric hindrance prevents the enolate of one molecule from effectively attacking the carbonyl of another.

Enolization and Reactions at Alpha-Carbons

The primary sites of acidity on the thiane (B73995) ring are the hydrogen atoms at the C-3 and C-5 positions, which are alpha to the C-4 carbonyl group. idc-online.com Deprotonation at these sites by a suitable base (e.g., lithium diisopropylamide, LDA) would generate a resonance-stabilized enolate anion. sketchy.com This enolate is a potent nucleophile and represents a key intermediate for forming new carbon-carbon bonds. nih.gov

The acidity of these α-hydrogens is a critical factor. While the sulfone group is strongly electron-withdrawing, its effect on the pKa of the C-3 and C-5 protons is transmitted through the sigma framework and is less pronounced than the direct α-relationship of the carbonyl group.

Compound TypeApproximate pKa
Alkane (e.g., Ethane)~50
Ketone (e.g., Acetone)~19-20
Ester (e.g., Ethyl Acetate)~25
β-Diketone (e.g., Acetylacetone) ~9
β-Keto Sulfone ~11-14

This table provides context for the expected acidity of the α-hydrogens in the target molecule, which are activated by the adjacent ketone.

Once formed, the enolate can react with various electrophiles. libretexts.org

Alkylation: Reaction with alkyl halides would introduce an alkyl group at the C-3 or C-5 position.

Halogenation: Treatment with electrophilic halogen sources (e.g., N-bromosuccinimide, NBS) would yield an α-halo-β-keto sulfone. This functionalization is a crucial first step for certain transformations involving the sulfone moiety, such as the Ramberg-Bäcklund reaction. organic-chemistry.orgchemistry-chemists.com

Transformations Involving the Sulfone Moiety

The sulfone is generally a stable and chemically inert functional group, but it can participate in specific transformations under forcing conditions.

Reduction Pathways

Sulfones are highly resistant to reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. The reduction of a sulfone to a sulfide (B99878) typically requires powerful reagents and harsh conditions. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄): This is one of the most common reagents for sulfone reduction, though reactions can be slow and require high temperatures.

Mixed Hydride Systems: A combination of LiAlH₄ with additives like titanium tetrachloride (TiCl₄) can effect the reduction more rapidly and at lower temperatures. rsc.org

Dissolving Metal Reductions: Reagents such as sodium or lithium in liquid ammonia (B1221849) can also reduce sulfones. wikipedia.org

Applying these conditions to 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione would be expected to reduce the sulfone at the 1-position to a sulfide, yielding 2,2,6,6-tetramethylthiane-4-one. It is important to note that the ketone at C-4 would also be reduced under these conditions, likely to a secondary alcohol. Selective reduction of only the sulfone group would be exceptionally difficult.

Potential for Ring Opening or Expansion via Sulfur Extrusion/Insertion

A prominent reaction of cyclic sulfones is the Ramberg-Bäcklund reaction, which converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂). wikipedia.org This reaction provides a potential pathway for ring contraction. acs.org For the target molecule, the sequence would be:

α-Halogenation: As described in section 4.1.2, base-catalyzed halogenation would first install a halogen (e.g., Br) at the C-3 or C-5 position.

Ring Contraction: Treatment of the resulting α-halo sulfone with a strong base (e.g., potassium tert-butoxide) would initiate the reaction. The mechanism involves deprotonation at the other α-carbon (C-5 or C-3), followed by an intramolecular nucleophilic attack to form a transient, highly strained thiirane (B1199164) dioxide (episulfone) intermediate. organic-chemistry.orgchemistry-chemists.com

SO₂ Extrusion: This intermediate would spontaneously decompose, releasing sulfur dioxide and forming a new carbon-carbon double bond. wikipedia.org

The final product of this sequence would be 1,3,3,4,4-pentamethylcyclobut-1-ene, a highly substituted and strained cyclic alkene. This transformation represents one of the most synthetically useful, albeit indirect, reactions of the sulfone moiety in this structural context.

Reactivity of Methyl Groups and Ring Hydrogen Atoms

The reactivity of the various C-H bonds in the molecule differs significantly.

Ring Hydrogen Atoms (C-3 and C-5): As detailed in section 4.1.2, these are the most acidic and reactive C-H bonds in the molecule due to their position alpha to the electron-withdrawing carbonyl group. They are the primary sites for deprotonation to form enolates. idc-online.com

Methyl Group Hydrogens: The twelve hydrogens on the four methyl groups (at C-2 and C-6) are standard, non-activated alkyl C-H bonds. They lack proximity to any activating functional groups and are therefore considered chemically inert under all but the most extreme conditions (e.g., free-radical halogenation at high temperature).

Summary of Potential Transformations

ReactionReagentsKey Intermediate(s)Expected Product
Enolate Formation Strong, non-nucleophilic base (e.g., LDA)Enolate anionNucleophilic intermediate for further reaction
α-Halogenation Base, NBS or Br₂Enolate anion3-Halo-2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione
Sulfone Reduction LiAlH₄ / TiCl₄-2,2,6,6-Tetramethylthian-4-ol
Ramberg-Bäcklund Reaction 1. Base, Halogen source2. Strong Base (e.g., KOtBu)α-Halo sulfone, Thiirane dioxide1,3,3,4,4-Pentamethylcyclobut-1-ene

Information regarding the chemical compound “2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione” is not available in the public domain.

Extensive searches of scientific databases and scholarly articles have yielded no specific information on the reactivity, reaction mechanisms, or mechanistic studies of the compound "2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione". The provided search results pertain to related but structurally distinct compounds, such as isothiazolidine-1,1,4-triones, 2,2,6,6-tetramethylpiperidine-1-yl)oxycarbonyl (TEMPOC), and 2,2,6,6-tetramethyl-1-oxopiperidinium tribromide.

Consequently, it is not possible to generate an article that adheres to the requested outline and focuses solely on the chemical compound “2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione” due to the absence of published research on this specific molecule.

Advanced Structural Characterization Techniques for Comprehensive Understanding

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular geometry of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would yield a detailed table of bond lengths and angles, offering insights into the nature of the chemical bonds within the molecule. For instance, the lengths of the sulfur-oxygen and carbon-sulfur bonds would be of particular interest, providing experimental validation for theoretical models of bonding in hypervalent sulfur compounds. Torsion angles would define the conformation of the six-membered thiane (B73995) ring, indicating whether it adopts a chair, boat, or twist-boat conformation in the solid state.

Interactive Data Table: Hypothetical Bond Lengths and Angles for 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione

Atom 1 Atom 2 Atom 3 Bond Length (Å) Bond Angle (°) Torsion Angle (°)
S1 O1 - Data not available - -
S1 O2 - Data not available - -
S1 C2 - Data not available - -
C2 C3 - Data not available - -
C3 C4 - Data not available - -
C4 O3 - Data not available - -
C4 C5 - Data not available - -
C5 C6 - Data not available - -

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces. An analysis of the crystal structure of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione would reveal the presence of any hydrogen bonds, van der Waals interactions, or other non-covalent interactions that dictate its solid-state architecture. Understanding these motifs is crucial for predicting physical properties such as melting point and solubility.

Solution-State Conformation and Dynamics Studies by High-Resolution NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.

NOESY and ROESY for Proximity Information

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of atoms within a molecule. These experiments detect through-space interactions between protons, allowing for the determination of the solution-state conformation. For 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione, these techniques could elucidate the preferred conformation of the thiane ring and the orientation of the tetramethyl groups in solution.

VT-NMR for Conformational Exchange Dynamics

Variable-Temperature NMR (VT-NMR) studies would provide insights into the dynamic processes occurring in solution, such as ring inversion or rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these conformational changes.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

Interactive Data Table: Expected Vibrational Frequencies for 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
C=O (Ketone) Stretching Data not available Data not available
S=O (Sulfone) Asymmetric Stretching Data not available Data not available
S=O (Sulfone) Symmetric Stretching Data not available Data not available
C-H (Methyl) Stretching Data not available Data not available
C-C Stretching Data not available Data not available

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

A detailed analysis of the fragmentation pathways and isotopic profile of 2,2,6,6-tetramethyl-1lambda6-thiane-1,1,4-trione through mass spectrometry is currently not available in published scientific literature.

Exploration of 2,2,6,6 Tetramethyl 1λ⁶ Thiane 1,1,4 Trione in Advanced Chemical Applications

Role as a Privileged Scaffold or Building Block in Complex Molecule Synthesis

No literature was found describing the use of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione as a privileged scaffold or a building block in the synthesis of more complex molecules.

Investigations as a Ligand or Precursor in Catalysis

There are no available studies or reports on the investigation or application of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione as a ligand or a precursor for catalysts in any chemical reactions.

Applications in Supramolecular Chemistry and Host-Guest Systems

Information regarding the application of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione in the fields of supramolecular chemistry or for the development of host-guest systems is not present in the surveyed literature.

Potential in Advanced Materials Science (e.g., as a monomer or cross-linking agent precursor for specialty polymers)

There is no documented research on the potential or actual use of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione as a monomer, a precursor to a cross-linking agent, or in any other capacity within the realm of advanced materials science.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Unexplored Areas

Currently, there is no documented synthesis or isolation of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione. Consequently, its physicochemical properties, spectroscopic data, and crystal structure are entirely unknown. The introduction of four methyl groups at the C2 and C6 positions of the thiane (B73995) ring, combined with the hypervalent sulfur atom and three oxo groups, suggests a molecule with significant steric strain and unique electronic characteristics. However, without experimental data, any discussion of its properties remains purely speculative.

The primary unexplored areas for this compound encompass its very existence and potential stability. Key questions that remain unanswered include:

Can 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione be synthesized, and if so, what synthetic methodologies would be effective?

What are the stability and reactivity of this compound, given the sterically hindered and highly oxidized sulfur center?

What are its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectroscopic signatures (NMR, IR, Mass Spectrometry)?

What is the precise three-dimensional structure and conformation of the molecule?

Challenges and Opportunities in 1λ⁶-Thiane Chemistry

The chemistry of 1λ⁶-thianes, particularly those with complex substitution patterns, is a domain ripe with challenges and opportunities. The synthesis of such highly oxidized and sterically congested sulfur heterocycles often requires robust oxidation methods and careful control of reaction conditions to avoid decomposition or rearrangement.

Challenges:

Steric Hindrance: The four methyl groups in the target compound present a significant steric barrier, which could impede the oxidation of the sulfur atom to the hexavalent state and subsequent reactions at the adjacent carbonyl group.

Ring Strain: The combination of a six-membered ring with a hypervalent sulfur and multiple carbonyl groups may introduce considerable ring strain, potentially leading to instability.

Lack of Precedent: The absence of literature on this specific compound means that researchers have no established synthetic routes or reaction conditions to draw upon.

Opportunities:

Novel Reagents: Should it be successfully synthesized, 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione could serve as a novel reagent in organic synthesis, potentially exhibiting unique reactivity due to its electronic and steric profile.

Fundamental Chemical Insight: The study of this molecule could provide fundamental insights into the bonding, stability, and reactivity of hypervalent sulfur compounds.

Development of New Synthetic Methods: The pursuit of this compound's synthesis could drive the development of new and more efficient methods for the oxidation and functionalization of sulfur-containing heterocycles.

Directions for Further Experimental and Theoretical Investigations

To address the significant knowledge gap surrounding 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione, a concerted effort involving both experimental and theoretical approaches is necessary.

Experimental Investigations:

Synthetic Exploration: A systematic investigation into the synthesis of the precursor, 2,2,6,6-tetramethylthiane-4-one, and its subsequent oxidation is a critical first step. Various oxidizing agents and conditions should be explored to access the desired 1,1,4-trione.

Spectroscopic and Structural Characterization: If the compound is successfully synthesized, comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) will be essential for its characterization. Single-crystal X-ray diffraction would provide definitive structural proof and invaluable data on bond lengths, angles, and conformation.

Reactivity Studies: Initial reactivity studies could explore its stability under various conditions (thermal, photochemical) and its reactivity towards a range of common reagents (nucleophiles, electrophiles, reducing agents, and oxidizing agents).

Theoretical Investigations:

Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT), can be employed to predict the geometric structure, stability, and electronic properties of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione.

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), which would be invaluable in guiding the identification and characterization of the compound if it is synthesized.

Reaction Pathway Analysis: Computational modeling can be used to explore potential synthetic pathways and predict the feasibility and energetics of various reactions, thereby guiding experimental efforts.

The exploration of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione represents a frontier in heterocyclic and organosulfur chemistry. While the current understanding is non-existent, the pursuit of this enigmatic molecule holds the promise of new chemical discoveries and a deeper understanding of the fundamental principles governing the structure and reactivity of complex sulfur compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions with strict control over temperature, solvent selection (e.g., dimethyl sulfoxide), and catalysts to enhance selectivity. Characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is critical for verifying structural integrity and purity . Reaction intermediates should be isolated and analyzed at each stage to minimize side products.

Q. Which analytical techniques are most effective for confirming the molecular structure and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Provides detailed insights into proton and carbon environments, confirming substituent placement and steric effects .
  • X-ray Crystallography : Resolves 3D molecular geometry, particularly for verifying sulfur-oxygen bonding configurations.
  • Computational Modeling : Density functional theory (DFT) can predict electronic properties (e.g., charge distribution) and validate experimental data .

Q. How can existing theoretical frameworks guide research on this compound’s reactivity or applications?

  • Methodological Answer : Align experiments with concepts like sulfur-centered oxidation mechanisms or steric hindrance models. For example, the compound’s thiane backbone may be studied through the lens of thioketone chemistry, where theoretical models predict nucleophilic attack sites .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of 2,2,6,6-tetramethyl-1λ⁶-thiane-1,1,4-trione?

  • Methodological Answer : Use a 2³ factorial design to test variables (temperature, solvent polarity, catalyst loading). Statistical tools like ANOVA can identify significant factors affecting yield. For example, higher temperatures may favor cyclization but risk decomposition, requiring trade-off analysis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Combine multiple techniques (e.g., cross-validate NMR with IR spectroscopy for functional groups). If NMR signals overlap, employ deuterated solvents or variable-temperature NMR. Computational simulations (e.g., ChemDraw) can predict spectra for comparison .

Q. How can AI-driven models predict the compound’s physicochemical properties or reactivity?

  • Methodological Answer : Train machine learning models on datasets of similar sulfur-containing compounds. Input features might include molecular descriptors (e.g., topological polar surface area) to predict solubility or oxidative stability. Integration with COMSOL Multiphysics allows simulation of reaction kinetics under varying conditions .

Q. What experimental designs are suitable for probing the compound’s role in radical-mediated reactions?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Design quenching experiments with scavengers like TEMPO to confirm radical pathways. Kinetic isotope effects (KIEs) can differentiate between homolytic and heterolytic cleavage mechanisms .

Q. How can the compound’s molecular features (e.g., sulfone groups) be leveraged for novel applications in catalysis or materials science?

  • Methodological Answer : Explore its use as a ligand in transition-metal catalysis, leveraging sulfone groups for electron-withdrawing effects. Alternatively, test its incorporation into polymers for enhanced thermal stability, guided by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Methodological Notes

  • Data Validation : Always cross-reference experimental results with computational predictions (e.g., Gaussian software for DFT) to address discrepancies .
  • Ethical Compliance : Ensure informed consent for data sharing when integrating multi-institutional datasets, particularly for AI-driven studies .
  • Theoretical Rigor : Frame hypotheses using established chemical theories (e.g., frontier molecular orbital theory) to maintain academic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.